

PhiKan 083 Hydrochloride: A Technical Guide to its Discovery and Preclinical Development

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Compound of Interest		
Compound Name:	PhiKan 083 hydrochloride	
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Abstract

PhiKan 083 hydrochloride is a novel small molecule stabilizer of the tumor suppressor protein p53, specifically targeting the Y220C mutant. The p53 protein is a critical regulator of cell cycle and apoptosis, and its mutation is a hallmark of over half of all human cancers. The Y220C mutation destabilizes the p53 protein, leading to a loss of its tumor-suppressive function. PhiKan 083, a carbazole derivative, was identified through in silico screening and has been shown to bind to a surface cavity of the p53-Y220C mutant. This binding event slows the protein's thermal denaturation, thereby rescuing its native conformation and restoring its ability to induce apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of PhiKan 083 hydrochloride, presenting key quantitative data, experimental methodologies, and a visualization of its mode of action.

Introduction

The tumor suppressor p53 plays a pivotal role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis.[1] Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, with the Y220C mutation being one of the most common. [2] This specific mutation results in a structurally unstable protein that rapidly denatures, abrogating its DNA-binding and transcriptional activities.[2] Consequently, the development of



small molecules that can stabilize the p53-Y220C mutant and restore its wild-type function represents a promising therapeutic strategy.

PhiKan 083 hydrochloride emerged from a targeted drug discovery effort to identify such stabilizing compounds.[3] As a carbazole derivative, it was computationally predicted and subsequently confirmed to bind to a druggable crevice created by the Y220C mutation.[4][5] Preclinical studies have demonstrated its ability to rescue the function of mutant p53, leading to reduced viability of cancer cells harboring this specific mutation.[4][5]

Discovery and Chemical Properties

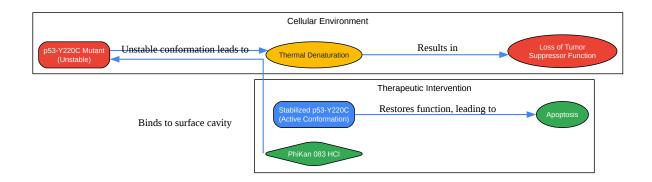
PhiKan 083 hydrochloride was discovered through an in silico screening approach designed to identify compounds that could fit into the surface pocket of the p53-Y220C mutant and stabilize its structure.[3] Its chemical name is 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride.[1]

Property	Value
Chemical Formula	C16H19CIN2
Molecular Weight	274.79 g/mol
CAS Number	1050480-30-2
Purity	≥99% (HPLC)
Solubility	Soluble to 50 mM in water and 100 mM in DMSO

Mechanism of Action

PhiKan 083 hydrochloride functions as a molecular "chaperone" for the p53-Y220C mutant. It binds non-covalently to a distinct surface cavity created by the mutation, a site separate from the DNA and protein interaction domains.[1][6] This binding stabilizes the mutant protein, slows its rate of thermal denaturation, and restores its wild-type conformation, thereby enabling it to perform its tumor suppressor functions, including the induction of apoptosis.[1][4][5]





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Figure 1. Mechanism of action of PhiKan 083 hydrochloride.

Preclinical Data Binding Affinity and Stabilization

The binding affinity of PhiKan 083 to the p53-Y220C mutant has been quantified, demonstrating a direct interaction.

Parameter	Value	Cell Line	Reference
Dissociation Constant (Kd)	167 μΜ	-	[4][5]
Relative Binding Affinity (Kd)	150 μΜ	Ln229	[4]

Studies have shown that PhiKan 083 slows the thermal denaturation rate of the p53-Y220C protein, indicating its stabilizing effect.[4][5]

In Vitro Efficacy



The biological activity of **PhiKan 083 hydrochloride** has been assessed in glioblastoma cell lines engineered to express different p53 variants.

Assay	Cell Lines	Concentrati on	Incubation Time	Result	Reference
Cell Viability	Ln229, Ln229-p53- wt, Ln229- p53-Y220C, Ln229-p53- G245S, Ln229-p53- R282W	125 μΜ	48 hours	~70 ± 5% reduction in cell viability	[4][5]
Pro-apoptotic Activity	Ln229 variants	100 μM (in combination with 1 μM NSC 123127)	-	Enhanced pro-apoptotic activity	[4][5]
Pro-apoptotic Activity	Ln229 variants	100 μM (in combination with 1 μM doxorubicin)	-	Enhanced pro-apoptotic activity	[2]

Experimental Methodologies

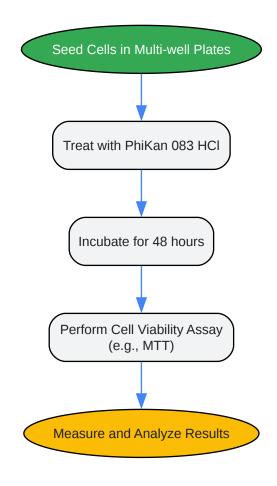
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the general methodologies for the key experiments are outlined below.

Cell Viability Assay

- Cell Lines: Ln229 glioblastoma cells and engineered variants expressing wild-type p53, p53-Y220C, p53-G245S, and p53-R282W are used.[4]
- Treatment: Cells are seeded in multi-well plates and treated with PhiKan 083 hydrochloride at various concentrations (e.g., 125 μM).[4]



- Incubation: The treated cells are incubated for a specified period, typically 48 hours.[4]
- Analysis: Cell viability is assessed using standard methods such as MTT or other colorimetric assays that measure metabolic activity, or by cell counting.



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Figure 2. General workflow for a cell viability assay.

Thermal Denaturation Assay

- Protein: Recombinant p53-Y220C protein is used.
- Ligand: **PhiKan 083 hydrochloride** is incubated with the protein.
- Method: A cellular thermal shift assay (CETSA) or a similar biophysical technique is employed. In a CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified by Western blot.[1]



This method assesses the stabilization of the target protein by the ligand in a cellular context.

Development Status

The development of **PhiKan 083 hydrochloride** is currently in the preclinical stage. To date, there is no publicly available information on in vivo animal studies or human clinical trials. Further research and development are required to evaluate its pharmacokinetic properties, in vivo efficacy, and safety profile before it can be considered for clinical investigation.

Conclusion

PhiKan 083 hydrochloride represents a promising, targeted approach for the treatment of cancers harboring the p53-Y220C mutation. Its discovery validates the strategy of using in silico screening to identify small molecules that can rescue the function of mutant tumor suppressors. The preclinical data demonstrate its ability to stabilize the p53-Y220C protein and induce cancer cell death in vitro. While further development, including in vivo studies and toxicological assessments, is necessary, PhiKan 083 hydrochloride provides a strong foundation for the development of a new class of personalized cancer therapies.

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